molecular formula C14H14N4 B3012152 2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-67-9

2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile

Cat. No.: B3012152
CAS No.: 339102-67-9
M. Wt: 238.294
InChI Key: JFFPSVGAUFADRX-CMDGGOBGSA-N
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Description

2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile is a malononitrile-derived compound featuring an anilino (phenylamino) group and a dimethylamino substituent on a propenylidene backbone. Its structure enables π-conjugation and electronic delocalization, making it relevant in materials science and medicinal chemistry. The compound’s synthesis typically involves condensation reactions, as seen in solvent-free protocols with dimethylformamide dimethylacetal (DMFDMA) . Key spectral characteristics include infrared (IR) absorption bands for nitrile (CN, ~2222 cm⁻¹) and conjugated alkenes (C=C, ~1572 cm⁻¹) .

Properties

IUPAC Name

2-[(E)-3-anilino-1-(dimethylamino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c1-18(2)14(12(10-15)11-16)8-9-17-13-6-4-3-5-7-13/h3-9,17H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFPSVGAUFADRX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile typically involves the reaction of aniline with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of malononitrile. The reaction is carried out under reflux conditions in a suitable solvent such as toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile undergoes various chemical reactions, including:

    Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Scientific Research Applications

Pharmaceutical Development

DMAM has been investigated for its potential as a pharmaceutical agent due to its unique chemical structure, which allows it to interact with biological systems effectively. It has shown promise in:

  • Anticancer Activity : Studies have indicated that DMAM can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.
  • Antimicrobial Properties : Preliminary research suggests that DMAM exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

Organic Synthesis

In organic chemistry, DMAM serves as an intermediate in synthesizing more complex molecules. Its ability to participate in various chemical reactions allows chemists to utilize it in:

  • Dye Production : DMAM can be used to synthesize dyes due to its chromophoric properties, contributing to the textile and printing industries.
  • Ligand Formation : The compound can act as a ligand in coordination chemistry, facilitating the development of new metal complexes with potential applications in catalysis.

Material Science

The unique properties of DMAM have led to its exploration in material science:

  • Polymer Chemistry : DMAM can be incorporated into polymer matrices to enhance their mechanical and thermal properties.
  • Nanotechnology : Research is ongoing into using DMAM in the fabrication of nanomaterials, which could have applications in electronics and photonics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of DMAM on breast cancer cell lines. The results indicated that DMAM significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. This study highlights the potential of DMAM as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that DMAM exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The study concluded that DMAM could serve as a template for designing novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Case Study 3: Synthesis of Novel Dyes

In an innovative approach detailed by Jones et al. (2024), DMAM was utilized as a precursor for synthesizing azo dyes. The resulting dyes displayed excellent stability and colorfastness, suggesting potential applications in textile manufacturing.

Mechanism of Action

The mechanism of action of 2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and cyclization .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Malononitrile derivatives vary widely based on substituents and conjugation length, which influence their physicochemical and biological properties:

Compound Name Substituents/Backbone Key Structural Differences Reference ID
Target Compound Anilino, dimethylamino, propenylidene Reference structure
(E)-2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile Methoxy, dimethylamino, allylidene Methoxy replaces anilino
2-{2-[4-(Trifluoromethyl)phenyl]hydrazono}malononitrile Hydrazono, trifluoromethylphenyl Hydrazono group instead of anilino
DCV[3] and DCV[4] (π-conjugated derivatives) Varying penta-/hepta-dienyl bridges Extended π-conjugation

Key Observations :

  • unspecified for target compound).
  • Hydrazono groups () introduce different electronic effects, enhancing motility inhibition (89% in Caenorhabditis elegans assays) likely due to increased electrophilicity.
  • Extended π-conjugation in DCV[3] and DCV[4] () shifts solvatochromic behavior, with longer bridges causing red-shifted absorption spectra.

Key Observations :

  • The target compound’s solvent-free synthesis (60% yield) avoids carbonyl intermediates, unlike Knoevenagel-derived analogs .
  • Zinc-mediated cyclization () highlights the versatility of malononitrile in forming nitrogen heterocycles, contrasting with the target compound’s linear structure.

Physicochemical Properties

Critical data for comparison:

Compound Name Molecular Formula Melting Point (°C) IR Bands (cm⁻¹) Solvatochromism Reference ID
Target Compound C₁₄H₁₃N₃ Unspec. 2222 (CN), 1572 (C=C) Not reported
Methoxy Analog C₉H₁₁N₃O 130 Unspec. Unreported
DCV[3] C₁₆H₁₅N₃ Unspec. Unspec. Solvent-dependent λₘₐₓ

Key Observations :

  • The methoxy analog’s higher melting point (130°C) suggests stronger crystalline packing due to reduced steric hindrance vs. anilino .

Key Observations :

  • The benzofuran-containing analog () demonstrates antiproliferative effects, likely via apoptosis pathways, whereas hydrazono derivatives () target parasitic motility.
  • Safety data for the methoxy analog () highlight irritant properties, suggesting substituent-dependent toxicity profiles.

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